molecular formula C23H27N3O2 B2787248 tert-butyl 4-({2'-cyano-[1,1'-biphenyl]-4-yl}methyl)piperazine-1-carboxylate CAS No. 946386-63-6

tert-butyl 4-({2'-cyano-[1,1'-biphenyl]-4-yl}methyl)piperazine-1-carboxylate

Cat. No.: B2787248
CAS No.: 946386-63-6
M. Wt: 377.488
InChI Key: XVEKVNQEWDNLEO-UHFFFAOYSA-N
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Description

4-(2’-Cyano-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its biphenyl structure with a cyano group and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2’-Cyano-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple stepsThe reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with potassium carbonate as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2’-Cyano-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-(2’-Carboxy-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester.

    Reduction: Formation of 4-(2’-Amino-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-(2’-Cyano-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2’-Cyano-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to interact with receptors or enzymes, modulating their activity. For example, it may act as an antagonist to the angiotensin II receptor, thereby reducing blood pressure by inhibiting the vasoconstrictive effects of angiotensin II .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2’-Cyano-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its piperazine ring and cyano group provide additional sites for chemical modification, making it a versatile scaffold for drug design and other applications.

Properties

IUPAC Name

tert-butyl 4-[[4-(2-cyanophenyl)phenyl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-23(2,3)28-22(27)26-14-12-25(13-15-26)17-18-8-10-19(11-9-18)21-7-5-4-6-20(21)16-24/h4-11H,12-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEKVNQEWDNLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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